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Compound of Interest

Compound Name: (+)-N-Methylpseudoephedrine

Cat. No.: B143236

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-N-
Methylpseudoephedrine, a key derivative of pseudoephedrine found in various Ephedra
species. The information presented herein is intended to assist in the identification,
characterization, and analysis of this compound. This document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for acquiring such spectra.

Chemical Structure and Properties
o |[UPAC Name: (1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol[1]

e Molecular Formula: C11H17NO[1]
e Molecular Weight: 179.26 g/mol [1]
e CAS Number: 51018-28-1[1]

Spectroscopic Data

The following sections present the key spectroscopic data for (+)-N-Methylpseudoephedrine
in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 13C NMR data provide detailed information about the hydrogen and carbon
framework of the molecule, respectively.

Table 1: *H NMR Spectral Data for (+)-N-Methylpseudoephedrine

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.30 m 5H Aromatic protons
4.19 d 1H H-1 (CH-OH)
~2.70 m 1H H-2 (CH-N(CHs)2)
2.29 s 6H N(CHs)2
0.95 d 3H C-3 (CH-CHs)

Note: The chemical shifts are approximate and can vary based on the solvent and
concentration. Data is compiled from typical values for related ephedrine alkaloids. The
characteristic signal for the H-1 proton is well-separated in the region of & 4.0-5.0 ppm, which
allows for its distinction from other ephedrine alkaloids.

Table 2: 13C NMR Spectral Data for (+)-N-Methylpseudoephedrine (Predicted)

Chemical Shift (8) ppm Assighment

~142 Aromatic C (C-ipso)

~128 Aromatic CH (C-ortho, C-meta)
~127 Aromatic CH (C-para)

~77 C-1 (CH-OH)

~68 C-2 (CH-N(CHs)2)

~42 N(CHs)2

~14 C-3 (CH-CHs3)
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Note: This is a predicted spectrum based on the analysis of structurally similar compounds.
Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of (+)-N-Methylpseudoephedrine is characterized by the following absorption
bands.

Table 3: IR Absorption Bands for (+)-N-Methylpseudoephedrine

Wavenumber (cm—?) Intensity Assignment

3300 - 3500 Broad O-H stretch (alcohol)
3000 - 3100 Medium Aromatic C-H stretch
2850 - 3000 Medium Aliphatic C-H stretch
1450 - 1600 Medium Aromatic C=C ring stretch
1050 - 1250 Strong C-N stretch (amine)

C-O stretch (secondary
1000 - 1100 Strong
alcohol)

Aromatic C-H bend
690 - 770 Strong )
(monosubstituted)

Note: Data is based on typical IR absorption frequencies for the functional groups present in
the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. The electron ionization (El) mass spectrum of (+)-N-Methylpseudoephedrine is
expected to show the following key fragments.

Table 4: Mass Spectrometry Fragmentation Data for (+)-N-Methylpseudoephedrine
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miz Relative Intensity Proposed Fragment
179 Low [M]* (Molecular ion)
162 Moderate [M - OH]*

147 Moderate [M - CHsOH]*

[CH(CH3)N(CHS3)2]* (a-
72 High cleavage, characteristic

fragment)

[CH2=N(CHs)z]*
58 High (rearrangement from o-

cleavage)

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and
data from related compounds. The most significant fragmentation pathway is the a-cleavage
adjacent to the nitrogen atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

e Sample Preparation:
o Accurately weigh 5-10 mg of (+)-N-Methylpseudoephedrine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, MeOD-da) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 0.00 ppm).

e 'H NMR Acquisition:
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o The *H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz
or higher.

o A standard single-pulse experiment is used.

o Typical acquisition parameters include a spectral width of 12-15 ppm, an acquisition time
of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-
noise ratio.

e 13C NMR Acquisition:

o The 13C NMR spectrum is recorded on the same spectrometer, tuned to the appropriate
frequency for the 13C nucleus (e.g., 75 MHz for a 300 MHz spectrometer).

o A standard proton-decoupled pulse program is used to simplify the spectrum.

o Typical acquisition parameters include a spectral width of 200-220 ppm, an acquisition
time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number
of scans (e.g., 1024 or more) to achieve adequate signal-to-noise due to the low natural
abundance of 13C.

» Data Processing:
o The raw data (Free Induction Decay - FID) is processed using a Fourier transform.
o The resulting spectrum is phase-corrected and baseline-corrected.

o The chemical shifts are referenced to the internal standard.

IR Spectroscopy Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR):
o ATR-FTIR is a common and simple method for solid samples.

o Ensure the ATR crystal (e.g., diamond or germanium) is clean.
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o Place a small amount of the solid (+)-N-Methylpseudoephedrine sample directly onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):

o Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade
potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder
IS obtained.

o Place the powder into a pellet press and apply several tons of pressure to form a
transparent or semi-transparent pellet.

o Data Acquisition:

Record a background spectrum of the empty spectrometer (or clean ATR crystal).

[¢]

[e]

Place the sample (ATR or KBr pellet) in the sample holder.

o

Acquire the sample spectrum over the range of 4000-400 cm~1.

[¢]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry Protocol

o Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

o Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or
dichloromethane).

o Inject a small volume (e.g., 1 pL) of the solution into the GC.

o The GC separates the sample from the solvent and any impurities. The oven temperature
is programmed to ensure elution of the compound.
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o The eluent from the GC column is directed into the ion source of the mass spectrometer.

« lonization and Analysis:

o Electron lonization (El) is a common method for volatile compounds. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole).

o A detector records the abundance of each ion.

o Data Interpretation:
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.
o The molecular ion peak confirms the molecular weight of the compound.

o The fragmentation pattern provides structural information and serves as a "fingerprint" for
the molecule.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like (+)-N-Methylpseudoephedrine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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